InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3
. Diethyl 2-(4-nitrophenyl)malonate can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a malonate ester. Its CAS number is 10565-13-6, and it is listed in databases such as PubChem and Sigma-Aldrich, which provide detailed information about its properties and applications .
The synthesis of diethyl 2-(4-nitrophenyl)malonate typically involves a multi-step process. One common method includes the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction generally occurs under reflux conditions in ethanol:
The molecular structure of diethyl 2-(4-nitrophenyl)malonate features a central malonate moiety flanked by two ethyl groups and a para-nitrophenyl substituent. Key structural characteristics include:
The crystal structure analysis indicates that molecules are joined by C—H⋯O contacts, forming chains along specific axes, which contributes to the stability of the solid state .
Diethyl 2-(4-nitrophenyl)malonate participates in various chemical reactions, including:
The mechanism of action for diethyl 2-(4-nitrophenyl)malonate varies based on its application:
The physical and chemical properties of diethyl 2-(4-nitrophenyl)malonate include:
Diethyl 2-(4-nitrophenyl)malonate has several significant applications:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1